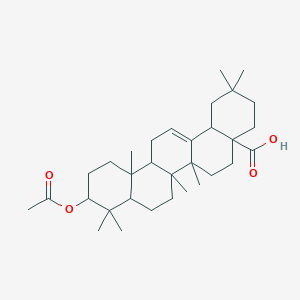

3-O-Acetyloleanolic acid

概要

説明

3-O-Acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. It is isolated from natural sources such as the seeds of Vigna sinensis K. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects .

準備方法

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanolic acid can be synthesized from oleanolic acid through acetylation. The process involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from natural sources followed by chemical modification. Conventional extraction methods include heat reflux or Soxhlet extraction, although these methods can be time-consuming and may lead to the degradation of thermolabile compounds .

化学反応の分析

Types of Reactions: 3-O-Acetyloleanolic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potential therapeutic benefits.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities, such as enhanced anti-cancer or anti-inflammatory properties .

科学的研究の応用

Anti-Cancer Properties

Mechanism of Action:

3-O-Acetyloleanolic acid has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. It operates through multiple signaling pathways, such as the extrinsic caspase signaling cascade and the up-regulation of death receptor 5 (DR5) in HCT-116 colon cancer cells . Additionally, it suppresses angiogenesis by inhibiting the angiopoietin-1/Tie-2 signaling pathway, effectively reducing tumor-induced vascularization .

Case Studies:

- In vitro studies demonstrated that this compound inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and lymphatic microvascular endothelial cells (HLMECs) when stimulated by angiopoietin-1 .

- In vivo experiments using an allograft colon carcinoma model showed that treatment with this compound significantly reduced tumor growth and associated angiogenesis .

Metabolic Disorders

Protective Effects Against Non-Alcoholic Fatty Liver Disease (NAFLD):

Research indicates that this compound exerts protective effects against hyperlipidemia and NAFLD through activation of AMPK-related pathways. In rat models, administration of this compound resulted in decreased levels of total cholesterol and triglycerides, along with improved liver histology .

Mechanism:

The compound enhances the expression of glucose transporter type 2 (GLUT-2) and low-density lipoprotein receptor (LDLR), promoting lipid metabolism and reducing fat accumulation in the liver .

Anti-Inflammatory Effects

Applications in Immune Diseases:

this compound has demonstrated therapeutic potential in various immune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. It attenuates clinical symptoms such as hind limb paralysis by modulating pro-inflammatory cytokine levels and TLR signaling pathways .

Research Findings:

In EAE mouse models, treatment with this compound showed significant improvements in motor function and reduced inflammatory cell infiltration into the central nervous system .

Angiogenesis Inhibition

Role in Cancer Therapy:

The anti-angiogenic properties of this compound make it a candidate for developing therapies aimed at curbing tumor growth. By inhibiting key signaling pathways involved in blood vessel formation, this compound can potentially limit the supply of nutrients to tumors, thereby restricting their growth .

Summary Table of Applications

作用機序

3-O-Acetyloleanolic acid exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase-3 and increasing the expression of death receptor 5 (DR5).

Metabolic Pathways: It activates AMP-activated protein kinase (AMPK) pathways, leading to improved lipid metabolism and reduced lipid accumulation in liver cells.

類似化合物との比較

3-O-Acetyloleanolic acid is unique compared to other similar compounds due to its specific biological activities and molecular targets. Similar compounds include:

Oleanolic Acid: The parent compound from which this compound is derived.

Ursolic Acid: Another pentacyclic triterpenoid with comparable biological activities but different molecular targets.

Betulinic Acid: Known for its anti-cancer and anti-HIV properties, it differs in its mechanism of action and specific applications.

特性

IUPAC Name |

10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNFYQZWDGQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。